Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate
Description
Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is a chiral compound with significant potential in various scientific fields
Properties
IUPAC Name |
sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.Na/c13-10(14)8-3-1-2-4-9(8)12-6-5-11-7-12;/h5-9H,1-4H2,(H,13,14);/q;+1/p-1/t8-,9+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJSRBQJBWMGPH-RJUBDTSPSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)[O-])N2C=CN=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)[O-])N2C=CN=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or cyclohexene.
Introduction of the Imidazole Group: The imidazole group can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a cyclohexane precursor.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalysts to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The imidazole ring is particularly important for its binding affinity, while the carboxylate group can participate in hydrogen bonding and ionic interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylic acid: Similar structure but lacks the sodium ion.
(1R,2S)-2-imidazol-1-ylcyclohexane-1-methanol: Contains a hydroxyl group instead of a carboxylate group.
(1R,2S)-2-imidazol-1-ylcyclohexane-1-amine: Features an amine group instead of a carboxylate group.
Uniqueness
Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is unique due to the presence of the sodium ion, which can significantly influence its solubility, reactivity, and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate contains a sodium ion, an imidazole ring, and a cyclohexane backbone with a carboxylate functional group. The presence of the sodium ion enhances its solubility and reactivity compared to its analogs, making it a valuable candidate for various biological applications.
The biological activity of Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate is primarily attributed to its interactions with specific molecular targets. The imidazole ring is known for its ability to enhance binding affinity to enzymes and receptors. The carboxylate group facilitates hydrogen bonding and ionic interactions, contributing to the compound's overall biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of various enzymes, including aldosterone synthase (CYP11B2), which plays a role in cardiovascular diseases .
- Receptor Modulation : It may also act on specific receptors involved in signaling pathways related to inflammation and metabolism.
Biological Activity Overview
The following table summarizes the biological activities associated with Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate:
Case Studies and Research Findings
Several studies have investigated the biological activity of Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate:
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Aldosterone Synthase Inhibition :
- A study demonstrated that compounds structurally similar to Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate exhibited potent inhibition of CYP11B2 with an IC50 value as low as 1.7 nM. This suggests that Sodium (1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate may have similar inhibitory properties .
-
Antimicrobial Properties :
- Research indicated that this compound could inhibit the growth of certain bacterial strains by disrupting their metabolic pathways through enzyme inhibition.
- Cytotoxicity Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium;(1R,2S)-2-imidazol-1-ylcyclohexane-1-carboxylate, and how can regioselectivity be controlled?
- Methodological Answer : Regioselective synthesis can be achieved via 1,3-dipolar cycloaddition reactions, analogous to methods used for imidazole-containing heterocycles. Catalytic systems like copper sulfate pentahydrate and sodium ascorbate in water/ethanol mixtures (50:50) enhance reaction efficiency and yield . Solvent polarity and temperature (e.g., 20°C) are critical for minimizing side products. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound?
- Methodological Answer : 1D and 2D NMR spectroscopy (e.g., H, C, COSY, HSQC) are indispensable for assigning protons and carbons, particularly for resolving imidazole and cyclohexane ring interactions. X-ray crystallography, refined using SHELXL, provides unambiguous stereochemical confirmation of the (1R,2S) configuration . Mass spectrometry (HRMS) validates molecular weight and sodium adduct formation.
Q. How can enantiomeric purity be assessed for this chiral compound?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. Specific optical rotation measurements ([α]) in solvents like CHCl provide complementary data, with deviations >±0.5° indicating impurities .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies between experimental and computational stereochemical models?
- Methodological Answer : High-resolution X-ray data (e.g., <1.0 Å) refined via SHELXL can distinguish between (1R,2S) and alternative configurations. Discrepancies in torsion angles (>5°) or R-factor values (>0.05) suggest model errors. Cross-validation with DFT-optimized structures (e.g., B3LYP/6-31G*) identifies steric or electronic mismatches .
Q. What strategies mitigate low yields in derivatization reactions involving the imidazole moiety?
- Methodological Answer : Protecting the carboxylate group (e.g., tert-butyl ester) prevents unwanted side reactions. Cross-coupling reactions (Suzuki, Sonogashira) require palladium catalysts (e.g., Pd(PPh)) and anhydrous conditions to preserve imidazole stability. Post-derivatization, sodium hydroxide hydrolysis regenerates the carboxylate .
Q. How can molecular docking simulations predict biological interactions of this compound?
- Methodological Answer : Docking software (AutoDock Vina, Glide) models interactions with targets like histamine receptors or enzymes (e.g., cyclooxygenase). Key parameters include:
- Protonation state of the imidazole (pKa ~6.8) at physiological pH.
- Conformational flexibility of the cyclohexane ring (MMFF94 force field).
- Validation via binding assays (SPR, ITC) quantifies affinity (K) and aligns computational predictions with experimental data .
Data Contradiction Analysis
Q. How to address conflicting NMR and crystallographic data for the cyclohexane ring conformation?
- Methodological Answer : NMR NOESY correlations may suggest a chair conformation, while X-ray data might indicate a boat form. Temperature-dependent NMR (e.g., 298 K vs. 100 K) assesses dynamic interconversion. Variable-temperature X-ray studies confirm whether the discrepancy arises from crystal packing forces or solution-phase flexibility .
Q. Why do computational models overestimate the compound’s solubility compared to experimental measurements?
- Methodological Answer : COSMO-RS or MD simulations often neglect ion-pairing effects in sodium salts. Experimental solubility profiles in DMSO/water mixtures (e.g., 10% DMSO) should be compared to simulations incorporating explicit counterions (Na). Adjusting dielectric constants (ε) in calculations improves accuracy .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
